ELOVL6 Inhibitory Potency Gap: >1,000-Fold Weaker than the Optimized Pyridinylsulfonyl Lead ELOVL6-IN-4
The target compound (CAS 1135000-41-7) is reported to exhibit an IC₅₀ >50,000 nM against ELOVL6 in a cell-based assay [1]. In contrast, the optimized lead compound ELOVL6-IN-4 (CAS 1170321-92-2; (1R,3r,5S)-3-(pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide), which differs at both the sulfonyl aryl ring (pyridin-2-yl vs. phenyl) and the urea N-aryl group (4-trifluoromethylphenyl vs. 4-fluorophenyl), achieves IC₅₀ values of 79 nM (human ELOVL6) and 94 nM (mouse ELOVL6) . This represents an approximately ≥630-fold difference in inhibitory potency. The dramatic potency gap demonstrates that the unsubstituted benzenesulfonyl/4-fluorophenyl combination is incompatible with high-affinity ELOVL6 binding, making CAS 1135000-41-7 valuable as a low-activity reference point for SAR dissection.
| Evidence Dimension | ELOVL6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >50,000 nM (HEK293 cell-based ELOVL6 assay) |
| Comparator Or Baseline | ELOVL6-IN-4 (CAS 1170321-92-2): IC₅₀ = 79 nM (human ELOVL6), 94 nM (mouse ELOVL6) |
| Quantified Difference | ≥630-fold lower potency for target compound |
| Conditions | Target compound: HEK293 cell-based assay [1]; ELOVL6-IN-4: in vitro enzymatic assay, human ELOVL6 expressed in Pichia pastoris SND1168 |
Why This Matters
A >630-fold potency gap against the same primary target confirms that this compound cannot substitute for potent ELOVL6 inhibitors in pharmacological studies, but instead provides a defined low-activity control essential for validating target engagement and SAR models.
- [1] MolBic IDRB Lab. Bioactivity information for compound CP0081974 (CAS 1135000-41-7): ELOVL6 IC₅₀ >50,000 nM (HEK293). Accessed 2026. https://molbic.idrblab.net/data/compound/details/CP0081974 View Source
